molecular formula C31H43BBr2O2 B13402335 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13402335
M. Wt: 618.3 g/mol
InChI Key: NFCACPDUONQKRO-UHFFFAOYSA-N
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Description

2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a fluorene core substituted with bromohexyl chains and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the bromination of fluorene to introduce bromohexyl groups. This is followed by the formation of the dioxaborolane ring through a reaction with tetramethyl-1,3,2-dioxaborolane under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromohexyl groups can yield a variety of substituted fluorenes, while oxidation of the fluorene core can produce fluorenone derivatives .

Scientific Research Applications

2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily related to its electronic structure. The fluorene core and dioxaborolane group interact to modulate the compound’s electronic properties, making it responsive to external stimuli such as light and electric fields. This interaction is crucial for its applications in organic electronics and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dioxaborolane group in 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties that are not observed in similar compounds. This makes it particularly valuable for applications requiring precise electronic modulation.

Properties

Molecular Formula

C31H43BBr2O2

Molecular Weight

618.3 g/mol

IUPAC Name

2-[9,9-bis(6-bromohexyl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C31H43BBr2O2/c1-29(2)30(3,4)36-32(35-29)24-17-18-26-25-15-9-10-16-27(25)31(28(26)23-24,19-11-5-7-13-21-33)20-12-6-8-14-22-34/h9-10,15-18,23H,5-8,11-14,19-22H2,1-4H3

InChI Key

NFCACPDUONQKRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCCBr)CCCCCCBr

Origin of Product

United States

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